

An In-depth Technical Guide to Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

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Compound of Interest

Compound Name: PL-100

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This technical guide provides a comprehensive overview of the chemical structure, properties, synthesis, and analysis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, a broad-spectrum ultraviolet (UV) filter.

Chemical Identity and Properties

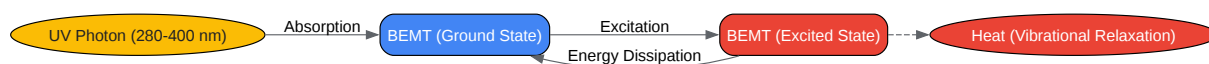
Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine, also known by its INCI name, is a high-performance, oil-soluble UV filter. Its chemical structure is characterized by a central triazine ring substituted with methoxyphenyl and two bis-ethylhexyloxyphenol groups.

Table 1: Chemical and Physical Properties

Property	Value
IUPAC Name	2,2'-[6-(4-Methoxyphenyl)-1,3,5-triazine-2,4-diyl]bis[5-[(2-ethylhexyl)oxy]phenol]
CAS Number	187393-00-6
Molecular Formula	C ₃₈ H ₄₉ N ₃ O ₅
Molecular Weight	627.8 g/mol
Appearance	Light yellow to yellow powder[1]
Melting Point	80-85 °C[2][3]
Solubility	Oil-soluble, insoluble in water[4]
UV Absorption Maxima (λmax)	Approximately 310 nm and 345 nm[4]

Mechanism of Action: UV Absorption

Unlike compounds that may interact with biological signaling pathways, Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine's primary function is the physical absorption of UV radiation. Upon absorbing UV photons, the molecule transitions to an excited state. It then dissipates this energy primarily as heat, returning to its ground state, ready to absorb another photon. This efficient photochemical process provides broad-spectrum protection against both UVA and UVB radiation. Its high photostability ensures it can undergo this cycle repeatedly without significant degradation.[5][6]



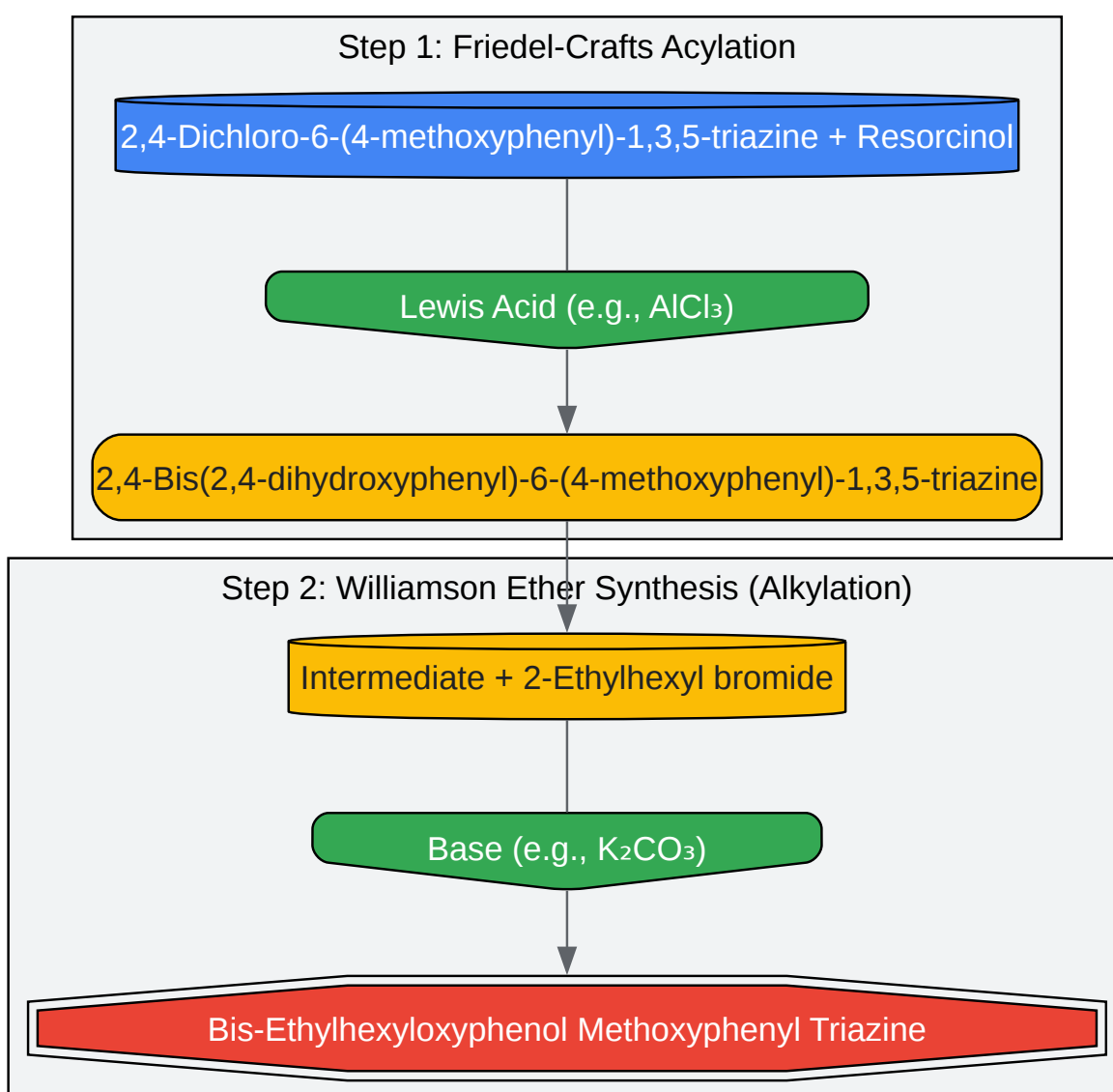
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Caption: Mechanism of UV absorption by Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine (BEMT).

Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

The synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine can be achieved through various routes. A common method involves a two-step process: a Friedel-Crafts reaction followed by an alkylation step.

3.1. Synthesis Workflow



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Caption: General two-step synthesis workflow for Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

3.2. Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of 2,4-Bis(2,4-dihydroxyphenyl)-6-(4-methoxyphenyl)-1,3,5-triazine

- To a reaction vessel, add 2,4-dichloro-6-(4-methoxyphenyl)-1,3,5-triazine and resorcinol.
- Add a suitable solvent (e.g., sulfolane) and a Lewis acid catalyst (e.g., aluminum chloride).
- Heat the reaction mixture to 40-60 °C and stir for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
- Upon completion, the reaction is quenched, and the intermediate product is isolated and purified.

Step 2: Synthesis of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine

- Dissolve the intermediate from Step 1 in a suitable solvent such as N,N-dimethylformamide (DMF).
- Add a base, for instance, potassium carbonate, to the mixture.
- Heat the mixture to approximately 100 °C.
- Slowly add 2-ethylhexyl bromide to the reaction mixture and continue to stir at an elevated temperature for several hours.
- Monitor the reaction progress by TLC.
- Once the reaction is complete, cool the mixture, and extract the product with a suitable organic solvent (e.g., ethyl acetate).
- The crude product is then purified, for example, by column chromatography, to yield the final product.

Analytical Characterization

4.1. High-Performance Liquid Chromatography (HPLC)

A validated reverse-phase HPLC method is commonly used for the quantification and purity assessment of Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine.

Table 2: HPLC Method Parameters

Parameter	Description
Column	RP-18 Nucleodur Gravity (150 x 4.6 mm, 5 µm) [1]
Mobile Phase	Ternary gradient of tetrahydrofuran, acetonitrile, and aqueous acetic acid [1]
Detector	Diode Array Detector (DAD) [1]
Detection Wavelength	330 nm [1]
Internal Standard	Octyl dimethyl para-aminobenzoate (PABA) [1]

4.2. Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) can be used for the identification and structural confirmation of the compound and its impurities.

- Expected $[M+H]^+$ ion: m/z 628.38[\[5\]](#)

4.3. UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorption spectrum and confirm the UV-filtering capabilities of the molecule.

Table 3: Typical UV-Vis Absorbance Specifications

Parameter	Specification
Absorbance (10 mg/L in 2-propanol, 341 nm, 1 cm path length)	≥ 0.790
Specific Absorption (1% solution, 1 cm path length)	≥ 790

Efficacy and Safety Data

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is known for its high efficacy and favorable safety profile.

Table 4: Efficacy and Regulatory Information

Parameter	Details
Spectrum of Protection	Broad-spectrum (UVA and UVB)[4]
Photostability	Highly photostable; can stabilize other less stable UV filters like avobenzone.
Typical Concentration in Sunscreens	Up to 10% in many regions, including the EU and Australia. Not currently FDA-approved in the USA.[7]

Table 5: Safety Profile

Parameter	Finding
Skin Penetration	Large molecular size limits skin absorption.
Endocrine Disruption	Studies have not shown evidence of estrogenic activity.
Skin Sensitization	Generally considered to have a low potential for skin irritation and sensitization.

Conclusion

Bis-Ethylhexyloxyphenol Methoxyphenyl Triazine is a highly effective and photostable broad-spectrum UV filter with a well-established safety profile. Its chemical properties and mechanism of action make it a valuable ingredient in modern sunscreen formulations. The synthetic routes and analytical methods described in this guide provide a foundation for researchers and professionals working with this important compound.

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References

- 1. Validation of HPLC method for quantitative determination of Tinosorb S and three other sunscreens in a high protection cosmetic product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 3. echemi.com [echemi.com]
- 4. periodicos.ufms.br [periodicos.ufms.br]
- 5. Complete Characterization of Degradation Byproducts of Bemotrizinol and Degradation Pathway Associated with Sodium Hypochlorite Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. uk.typology.com [uk.typology.com]
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